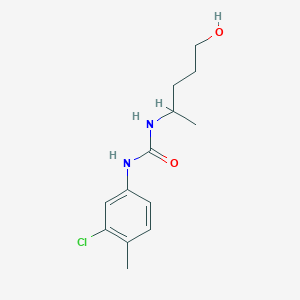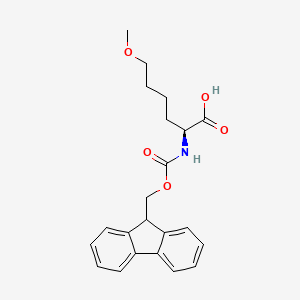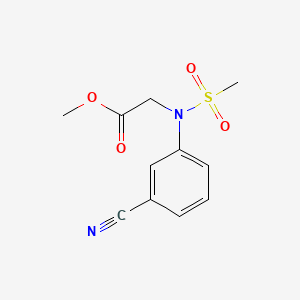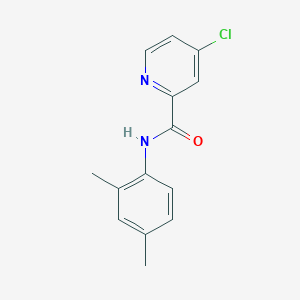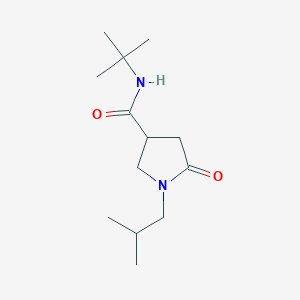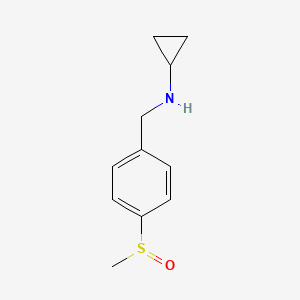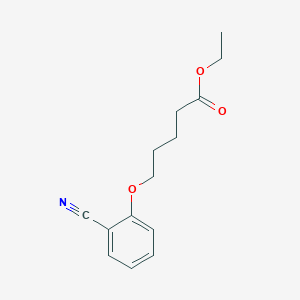
4-Methyl-N-(pentan-3-yl)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-N-(pentan-3-yl)pyridin-2-amine is an organic compound with the molecular formula C11H18N2 and a molecular weight of 178.27 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
準備方法
The synthesis of 4-Methyl-N-(pentan-3-yl)pyridin-2-amine can be achieved through various synthetic routes. One common method involves the reaction of 4-methylpyridine with pentan-3-ylamine under specific reaction conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product. Industrial production methods may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity.
化学反応の分析
4-Methyl-N-(pentan-3-yl)pyridin-2-amine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
科学的研究の応用
4-Methyl-N-(pentan-3-yl)pyridin-2-amine has a wide range of applications in scientific research. In chemistry, it serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals . In biology, it is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways and mechanisms. In medicine, derivatives of this compound are investigated for their potential therapeutic effects, including anti-inflammatory and anticancer properties. Additionally, in the industry, it is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-Methyl-N-(pentan-3-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical reactions and cellular processes. For example, it may bind to the active site of an enzyme, blocking its activity and thereby modulating the metabolic pathway in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives.
類似化合物との比較
4-Methyl-N-(pentan-3-yl)pyridin-2-amine can be compared with other similar compounds, such as N-(2-methylpentan-2-yl)pyridin-3-amine . While both compounds share a pyridine core, their side chains and functional groups differ, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs. Other similar compounds include various pyridine derivatives with different alkyl or aryl substituents, each exhibiting unique chemical and biological properties.
特性
分子式 |
C11H18N2 |
|---|---|
分子量 |
178.27 g/mol |
IUPAC名 |
4-methyl-N-pentan-3-ylpyridin-2-amine |
InChI |
InChI=1S/C11H18N2/c1-4-10(5-2)13-11-8-9(3)6-7-12-11/h6-8,10H,4-5H2,1-3H3,(H,12,13) |
InChIキー |
LPMBVZPGNNDIPD-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)NC1=NC=CC(=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6,9-Dichloro-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one](/img/structure/B14905194.png)
